molecular formula C24H22N4 B11534379 3,3'-dimethyl-N,N'-bis[(E)-1H-pyrrol-2-ylmethylidene]biphenyl-4,4'-diamine

3,3'-dimethyl-N,N'-bis[(E)-1H-pyrrol-2-ylmethylidene]biphenyl-4,4'-diamine

Cat. No.: B11534379
M. Wt: 366.5 g/mol
InChI Key: AAYJHBBVEPHFMD-UHFFFAOYSA-N
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Description

(E)-N-{3,3’-DIMETHYL-4’-[(E)-[(1H-PYRROL-2-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}-1-(1H-PYRROL-2-YL)METHANIMINE is a complex organic compound characterized by its unique structure, which includes pyrrole and biphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{3,3’-DIMETHYL-4’-[(E)-[(1H-PYRROL-2-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}-1-(1H-PYRROL-2-YL)METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and pyrrole intermediates, followed by their coupling through a series of condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing resource utilization.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{3,3’-DIMETHYL-4’-[(E)-[(1H-PYRROL-2-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}-1-(1H-PYRROL-2-YL)METHANIMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

(E)-N-{3,3’-DIMETHYL-4’-[(E)-[(1H-PYRROL-2-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}-1-(1H-PYRROL-2-YL)METHANIMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: Research explores its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or electronic components.

Mechanism of Action

The mechanism of action of (E)-N-{3,3’-DIMETHYL-4’-[(E)-[(1H-PYRROL-2-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}-1-(1H-PYRROL-2-YL)METHANIMINE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. For example, the compound may bind to enzymes or receptors, altering their activity and influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other biphenyl derivatives and pyrrole-containing molecules. Examples are:

  • Biphenyl-4-carboxaldehyde
  • N-(1H-pyrrol-2-yl)methanimine

Uniqueness

What sets (E)-N-{3,3’-DIMETHYL-4’-[(E)-[(1H-PYRROL-2-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}-1-(1H-PYRROL-2-YL)METHANIMINE apart is its specific structural configuration, which imparts unique chemical and biological properties

Properties

Molecular Formula

C24H22N4

Molecular Weight

366.5 g/mol

IUPAC Name

N-[2-methyl-4-[3-methyl-4-(1H-pyrrol-2-ylmethylideneamino)phenyl]phenyl]-1-(1H-pyrrol-2-yl)methanimine

InChI

InChI=1S/C24H22N4/c1-17-13-19(7-9-23(17)27-15-21-5-3-11-25-21)20-8-10-24(18(2)14-20)28-16-22-6-4-12-26-22/h3-16,25-26H,1-2H3

InChI Key

AAYJHBBVEPHFMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CC=CN3)C)N=CC4=CC=CN4

Origin of Product

United States

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